molecular formula C15H11F3O B8168935 1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene

1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene

Cat. No.: B8168935
M. Wt: 264.24 g/mol
InChI Key: UOGPIDORPNWIES-UHFFFAOYSA-N
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Description

1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene is an organic compound characterized by the presence of an ethenyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 1-bromo-4-ethenylbenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Iodo-4-(trifluoromethyl)benzene

Uniqueness

1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene is unique due to the presence of both an ethenyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. The trifluoromethyl group also contributes to the compound’s lipophilicity, which can influence its biological activity and interactions.

Properties

IUPAC Name

1-ethenyl-4-[4-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-2-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)15(16,17)18/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGPIDORPNWIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde (4.68 g, 17.58 mmol) and methyl(triphenyl)phosphonium bromide (6.28 g, 17.58 mmol) in dry THF (50 mL) was added NaH (3 g, 75 mmol) under nitrogen at 0° C. The mixture was stirred at room temperature for 3 h. The organic layer was washed three times with brine, dried over Na2SO4, filtered, and concentrated. Purification via flash chromatography afforded the title compound (890 mg, 19% yield) as a light green oil. LCMS: rt=4.19 min, [M+H+]=265
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
catalyst
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
19%

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